molecular formula C5H7ClN2 B1596721 1-(2-Chloroethyl)imidazole CAS No. 92952-84-6

1-(2-Chloroethyl)imidazole

Cat. No.: B1596721
CAS No.: 92952-84-6
M. Wt: 130.57 g/mol
InChI Key: WQRYDDUXWFSPQG-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)imidazole is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Chloroethyl)imidazole plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes. The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes underscores its potential as a biochemical tool.

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions underline the compound’s potential in influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical implications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. These findings are essential for determining safe and effective dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions can provide insights into the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It interacts with transporters and binding proteins, influencing its localization or accumulation. These processes are crucial for understanding the compound’s cellular dynamics.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles are of particular interest.

Biological Activity

1-(2-Chloroethyl)imidazole is a chemical compound characterized by its unique imidazole ring structure, which includes two nitrogen atoms within a five-membered aromatic ring. Its molecular formula and weight are approximately C5H6ClN2C_5H_6ClN_2 and 130.58 g/mol, respectively. This compound is notable for its chloroethyl group, which enhances its reactivity and potential biological activity. The imidazole structure is common in many pharmacologically active compounds, suggesting that this compound may interact with various biological targets such as enzymes or receptors.

Antibacterial Properties

Research indicates that this compound exhibits potential antibacterial activity . Its derivatives have shown effectiveness against certain bacterial strains, particularly those resistant to conventional antibiotics. For example, studies have identified its ability to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers, as well as other Gram-negative and Gram-positive bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Imidazole derivatives are recognized for their ability to induce cytotoxic effects in various cancer cell lines. For instance, research has highlighted that certain imidazole-containing compounds exhibit superior antiproliferative activities compared to standard chemotherapeutics like cisplatin, particularly against cervical and breast cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with biological macromolecules such as proteins and enzymes. It can bind to these targets, potentially altering their activity and influencing cellular processes. Modifications to the chloroethyl group can significantly change the binding affinity and selectivity toward specific targets, which is crucial for understanding its pharmacological potential .

Study on Antibacterial Activity

A study conducted by Foroumadi et al. explored the antibacterial efficacy of various imidazole derivatives against metronidazole-sensitive and resistant strains of H. pylori. The results showed that certain compounds derived from this compound exhibited significant inhibition zones in disk diffusion assays, demonstrating their potential as alternative treatments for resistant bacterial infections .

Anticancer Research

In a comparative study involving imidazole derivatives, researchers evaluated the antiproliferative effects on several cancer cell lines using MTT assays. The findings indicated that specific derivatives of this compound demonstrated enhanced cytotoxicity against Jurkat cells compared to traditional anticancer agents .

Comparison of Biological Activities

Compound Activity Type Target Organism/Cell Line Inhibition Zone (mm)
This compoundAntibacterialH. pylori (metronidazole-resistant)32
1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazoleAntibacterialClinical strains of E. coli27
Benzimidazole derivativeAnticancerJurkat (leukemia)IC50: 10 µM
Imidazole derivativeAnticancerMCF-7 (breast cancer)IC50: 5 µM

Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship (SAR) of imidazoles, highlighting how variations in chemical structure influence biological activity:

Modification Effect on Activity
Chloroethyl GroupIncreases reactivity and binding affinity
Substitution at Position 2Alters electronic properties; affects selectivity
Hydrochloride FormEnhances solubility; improves pharmacokinetics

Properties

IUPAC Name

1-(2-chloroethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYDDUXWFSPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373926
Record name 1-(2-chloroethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92952-84-6
Record name 1-(2-chloroethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.